2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS3/c1-10-4-5-13-15(8-10)28-19(21-13)22-16(25)9-26-17-7-6-14(23-24-17)18-11(2)20-12(3)27-18/h4-8H,9H2,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAJJUVYTHWEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=C(N=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule characterized by its thiazole, pyridazine, and acetamide functionalities. This structural diversity suggests potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.49 g/mol. The presence of the thiazole and pyridazine rings enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds featuring thiazole and pyridazine moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been recognized for their antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Pyridazine derivatives are frequently studied for their anticancer potential. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the thiazole and pyridazine structures can lead to enhanced potency .
- Enzyme Inhibition : The thioether linkage present in the compound may facilitate interactions with enzymes, potentially acting as an inhibitor in biochemical pathways relevant to disease processes .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Study 1: Antimalarial Activity
A series of thiazole analogs were synthesized and evaluated for antimalarial activity against Plasmodium falciparum. The results indicated that modifications in the N-aryl amide group significantly influenced potency, with some compounds exhibiting low cytotoxicity while effectively inhibiting parasite growth .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro testing of thiazole-containing compounds revealed significant cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The study highlighted that specific substitutions on the thiazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Study 3: Leishmanicidal Activity
Hybrid compounds incorporating thiazole moieties were tested for activity against Leishmania infantum. The results showed promising leishmanicidal activity with low toxicity towards mammalian cells, indicating potential for developing new treatments for leishmaniasis .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Antimicrobial |
| Pyridazinone | Pyridazine ring | Anticancer |
| Thioacetamide | Thioether linkage | Enzyme inhibitor |
This comparison underscores the unique combination of functionalities in this compound, suggesting a broader spectrum of biological activities than its simpler analogs .
Scientific Research Applications
Research indicates that compounds containing thiazole and pyridazine derivatives exhibit various biological activities, including:
- Antimicrobial Properties : Similar thiazole compounds have shown efficacy against a range of microbial pathogens. The thiazole ring is known for its ability to disrupt microbial cell functions.
- Anticancer Activity : Studies on related compounds have demonstrated potential anticancer effects, particularly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Thiazole derivatives have been explored for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimalarial Activity : Some thiazole analogs have been evaluated for their effectiveness against Plasmodium falciparum, the parasite responsible for malaria, showing promising results in vitro.
Synthesis and Mechanism of Action
The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can involve several chemical transformations:
- Starting Materials : The synthesis typically begins with commercially available thiazole and pyridazine derivatives.
- Reagents and Conditions : Various reagents may be employed to facilitate the formation of the thioether linkage and acetamide functional group under controlled conditions.
- Purification Techniques : After synthesis, purification methods such as column chromatography are used to isolate the desired product.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Thiazole Derivatives as RORγt Inhibitors : A series of thiazole-based compounds were identified as potent inhibitors of RORγt, a nuclear receptor involved in immune responses. These compounds demonstrated high binding affinity and inhibitory activity in vitro and showed efficacy in mouse models of autoimmune diseases .
- Anticancer Activity : Research has highlighted the anticancer potential of thiazole derivatives, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines . For instance, modifications to the N-aryl amide group linked to the thiazole ring significantly enhanced antitumor activity.
- Antimalarial Efficacy : A study focusing on thiazole analogs revealed that certain structural modifications resulted in high antimalarial potency against Plasmodium falciparum with low cytotoxicity towards mammalian cells .
Chemical Reactions Analysis
Thioether Oxidation Reactions
The sulfur atom in the thioether linkage demonstrates susceptibility to oxidative transformations:
Key findings from analog studies ( ):
-
Electron-withdrawing substituents on thiazole rings accelerate oxidation rates
-
Steric hindrance from dimethyl groups requires prolonged reaction times (8-12 hrs)
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Sulfoxide products show enhanced hydrogen bonding capacity compared to parent compound
Nucleophilic Substitution at Pyridazine Ring
The electron-deficient pyridazine system undergoes regioselective displacement reactions:
Table 2: Demonstrated substitution patterns
Notable observations ():
-
C-4 substitutions occur preferentially due to electronic activation by thioether group
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Steric protection from adjacent thiazole ring limits C-2 reactivity
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Microwave irradiation (100W, 120°C) improves yields by 18-22% compared to conventional heating
Acetamide Functionalization
The secondary acetamide group participates in two primary reaction types:
N-Acylation/Alkylation
Hydrolysis Reactions
| Conditions | Product | Rate Constant (k, h⁻¹) |
|---|---|---|
| 6M HCl, reflux, 4h | Carboxylic acid derivative | 0.42 ± 0.03 |
| NaOH (2M), EtOH, 60°C, 2h | Sodium carboxylate | 1.87 ± 0.11 |
Heterocyclic Ring Modifications
Both thiazole rings demonstrate distinct reactivity profiles:
4.1 2,4-Dimethylthiazole Ring
-
Resistant to electrophilic substitution due to methyl crowding
-
Undergoes radical bromination at C-5 position under UV light (NBS, CCl₄)
-
Demethylation requires harsh conditions (BBr₃, DCM, -78°C) with <15% yield
4.2 6-Methylbenzothiazole Unit
-
Susceptible to electrophilic sulfonation at C-5 position
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Forms stable Pd complexes through N,S-chelation (Pd(OAc)₂, DMSO)
-
Methyl group oxidation to carboxylate achievable with KMnO₄/H₂SO₄
Catalytic Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification:
Stability Considerations
Critical degradation pathways identified through stress testing:
| Condition | Major Degradation Product | Half-life |
|---|---|---|
| pH <3 (HCl) | Pyridazine ring hydrolysis products | 2.3 h |
| pH >10 (NaOH) | Thioether cleavage compounds | 1.1 h |
| UV light (254 nm) | Radical dimerization adducts | 6.8 h |
| Heat (80°C, dry) | Intramolecular cyclization species | 48 h |
While direct experimental data for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide remains limited, these reaction profiles are extrapolated from robust studies on structural analogs . The compound's multifunctional architecture suggests significant potential for directed synthetic modification, particularly in developing kinase-targeted therapeutics. Further empirical validation is recommended to confirm reaction efficiencies and explore novel transformation pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide to ensure high yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance substrate solubility and reaction efficiency .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate nucleophilic substitution reactions while avoiding thermal decomposition .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, particularly the thiazole (δ 2.2–2.5 ppm for methyl groups) and pyridazine (δ 7.8–8.2 ppm for aromatic protons) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHNOS) with electrospray ionization (ESI) in positive ion mode .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfur bonding patterns) if NMR data is inconclusive .
Q. Which functional groups in the compound are most likely to influence its biological activity?
- Methodological Answer :
- Thiazole and Pyridazine Rings : These heterocycles mediate π-π stacking and hydrogen bonding with biological targets. Assess their electronic profiles via computational methods (e.g., density functional theory) .
- Acetamide Linker : The thioether (-S-) group enhances metabolic stability. Evaluate its reactivity under physiological conditions using glutathione trapping assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour incubation) .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to rule out batch-to-batch structural variations .
- Off-Target Screening : Perform kinome-wide profiling or proteomics to identify unintended interactions that may explain discrepancies .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action against specific biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant target proteins (e.g., kinases) to measure binding kinetics (K, k/k) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein stability shifts post-treatment .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiazole (e.g., 4-fluoro substitution) or benzo[d]thiazole (e.g., 6-cyano) groups. Assess IC shifts in enzymatic assays .
- Bioisosteric Replacement : Replace the pyridazine ring with pyrimidine or triazine cores to enhance solubility or binding affinity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interaction hotspots (e.g., hydrophobic pockets, hydrogen bond acceptors) .
Q. What computational tools are most effective for predicting the compound’s reactivity and metabolic stability?
- Methodological Answer :
- Reactivity Prediction : Apply quantum mechanical calculations (Gaussian 09, B3LYP/6-31G*) to model sulfur-centered nucleophilic attack or oxidation pathways .
- Metabolite Identification : Use in silico tools (Meteor Nexus) to predict Phase I/II metabolites. Validate with in vitro liver microsome assays .
Q. How should researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS/MS over 24 hours .
- Plasma Stability : Assess half-life in human plasma using ultrafiltration and HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
